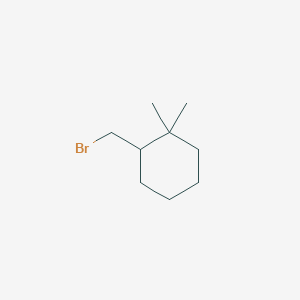

2-(Bromomethyl)-1,1-dimethylcyclohexane

Description

2-(Bromomethyl)-1,1-dimethylcyclohexane (CAS: 1501249-61-1) is a brominated cyclohexane derivative with the molecular formula C₉H₁₇Br and a molecular weight of 205.13 g/mol . Structurally, it consists of a cyclohexane ring substituted with a bromomethyl group at the 2-position and two methyl groups at the 1,1-positions. This compound is a clear liquid under standard conditions and is typically stored at -4°C (short-term) or -20°C (long-term) to ensure stability . Its primary applications lie in organic synthesis, where it serves as a versatile alkylating agent or intermediate in pharmaceuticals and advanced materials development.

Properties

IUPAC Name |

2-(bromomethyl)-1,1-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-9(2)6-4-3-5-8(9)7-10/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDMLKDDOBZADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501249-61-1 | |

| Record name | 2-(bromomethyl)-1,1-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)-1,1-dimethylcyclohexane can be synthesized through the bromination of 1,1-dimethylcyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator or under UV light to facilitate the substitution of a hydrogen atom with a bromine atom on the methyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of bromine in a solvent such as carbon tetrachloride or dichloromethane can help in achieving high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,1-dimethylcyclohexane primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by other nucleophiles .

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).

Major Products Formed

Substitution Reactions: Products include alcohols, nitriles, and amines depending on the nucleophile used.

Oxidation Reactions: Products include alcohols and ketones.

Scientific Research Applications

2-(Bromomethyl)-1,1-dimethylcyclohexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,1-dimethylcyclohexane in chemical reactions involves the formation of a bromonium ion intermediate during electrophilic addition reactions. This intermediate is then attacked by nucleophiles, leading to the formation of substitution products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-(Bromomethyl)-1,1-dimethylcyclohexane with structurally analogous brominated cyclohexane derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 1501249-61-1 | C₉H₁₇Br | 205.13 | 2-(bromomethyl), 1,1-dimethyl | Steric hindrance at 1,1-positions |

| Cyclohexylmethyl bromide | 2550-36-9 | C₇H₁₃Br | 177.08 | Bromomethyl on cyclohexane | Simpler structure, no additional methyl groups |

| 1-Bromo-1-methylcyclohexane | 931-77-1 | C₇H₁₃Br | 177.08 | Bromo and methyl at 1-position | Planar symmetry, equivalent β-hydrogens |

| 4-(Bromomethyl)-1,1-dimethylcyclohexane | 1432681-20-3 | C₉H₁₇Br | 205.13 | 4-(bromomethyl), 1,1-dimethyl | Bromine position alters reactivity |

| 1-(Bromomethyl)-1-methanesulfonylcyclohexane | 1909336-04-4 | C₈H₁₅BrO₂S | 255.17 | Bromomethyl and sulfonyl groups | Enhanced electrophilicity due to sulfonyl |

Key Observations :

- Positional Isomerism : The 2- and 4-bromomethyl isomers (e.g., 1432681-20-3) exhibit distinct reactivity patterns. For example, the 2-position bromine may favor elimination or substitution pathways depending on reaction conditions .

- Functional Group Influence: 1-(Bromomethyl)-1-methanesulfonylcyclohexane (CAS: 1909336-04-4) demonstrates higher electrophilicity and stability due to the electron-withdrawing sulfonyl group, making it more reactive in SN2 reactions than non-sulfonylated analogs .

Biological Activity

2-(Bromomethyl)-1,1-dimethylcyclohexane is a brominated derivative of cyclohexane characterized by a six-membered saturated hydrocarbon ring with two methyl groups at the 1-position and a bromomethyl group at the 2-position. This compound has garnered interest in various fields, particularly in organic synthesis and biological research due to its unique structural properties and potential biological activities.

- Molecular Formula : CHBr

- Molecular Weight : Approximately 205.13 g/mol

- Structure : Chemical Structure

The presence of multiple methyl groups contributes to steric hindrance, influencing the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various nucleophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives. The compound's steric hindrance from the methyl groups can modulate its reactivity, affecting how it interacts with enzymes and receptors.

Potential Biological Applications

Research indicates that this compound may have applications in:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active sites, thus altering their function.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications.

- Polymer Chemistry : Its brominated structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with serine proteases. The results demonstrated that the compound could effectively inhibit enzyme activity at micromolar concentrations. The mechanism involved the formation of a covalent bond between the bromine atom and the serine residue in the active site.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 25 | Covalent modification |

| Control (No inhibitor) | N/A | N/A |

Study 2: Antimicrobial Activity

Another research focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

Environmental Impact

Research has raised concerns regarding the environmental persistence and bioaccumulation potential of halogenated compounds like this compound. Studies suggest that such compounds can accumulate in ecosystems, posing risks to wildlife and potentially entering human food chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.